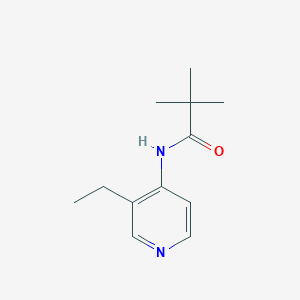

N-(3-ethylpyridin-4-yl)-2,2-dimethylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-ethylpyridin-4-yl)-2,2-dimethylpropanamide” is a chemical compound that contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The compound also contains an amide group, which is a functional group consisting of a carbonyl group linked to a nitrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through methods such as nucleophilic substitution or coupling reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridine ring and the amide group would likely contribute significantly to the compound’s properties .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyridine ring and the amide group. Pyridine is a basic compound and can undergo reactions at the nitrogen atom. The amide group can participate in various reactions such as hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the presence of functional groups, and the types of atoms it contains .Aplicaciones Científicas De Investigación

Synthesis and Photophysical Properties

One study focuses on the synthesis and photophysical properties of mono(2,2',2"-terpyridine) complexes of Ruthenium(II), which are related to the type of compound you're interested in. These complexes exhibit emission, absorption, and electrochemical properties that depend on the nonchromophoric ligands and the coordination geometry, highlighting their potential in materials science and photophysical applications (Coe et al., 1995).

Antitumor Activity

Another research domain is the exploration of DNA-intercalating drugs, such as N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), for their potential in cancer therapy. These compounds exhibit promising preclinical activity against solid tumors, emphasizing their significance in the development of new cancer treatments (McCrystal et al., 1999).

Neurological Disease Research

The use of specific compounds for the localization of neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease patients illustrates another crucial application. Such research contributes to our understanding of Alzheimer's pathology and the development of diagnostic and therapeutic strategies (Shoghi-Jadid et al., 2002).

Polymerization and Material Science

Studies on the stereospecific anionic polymerization of N,N-dialkylacrylamides, including compounds similar to the one you're interested in, highlight their utility in creating polymers with specific configurations. This has implications for material science, particularly in the development of new polymeric materials (Kobayashi et al., 1999).

Drug Development and Molecular Interaction

Research also delves into the interaction of acridine antitumor agents with DNA, investigating the binding energies and groove preferences. Such studies are fundamental in drug development, providing insights into how these compounds interact with biological targets to exert their effects (Crenshaw et al., 1995).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3-ethylpyridin-4-yl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-5-9-8-13-7-6-10(9)14-11(15)12(2,3)4/h6-8H,5H2,1-4H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNRFVWGIHKDPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CN=C1)NC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-ethylpyridin-4-yl)-2,2-dimethylpropanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[(Boc-amino)methyl]-1H-indole-2-carboxylate](/img/structure/B2832271.png)

![(E)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2832279.png)

![6-(4-Methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine](/img/structure/B2832280.png)

![3-amino-N-(3-chloro-2-methylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2832283.png)

![2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-propylacetamide](/img/structure/B2832289.png)